molecular formula C22H23N3O2 B2553383 2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108284-86-0

2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2553383
CAS No.: 2108284-86-0
M. Wt: 361.445
InChI Key: SAEFUXQEBIQRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary mediator of cytokine signaling and is aberrantly activated in various hematological malignancies and inflammatory diseases. The compound's design, featuring a bridged azabicyclooctane core, is recognized for conferring high kinase selectivity. Its primary research value lies in the investigation of JAK2-driven oncogenesis, particularly in myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis. Researchers utilize this compound to elucidate the precise role of JAK2 V617F and other mutations in disease progression, to study mechanisms of drug resistance, and to explore potential combination therapies. By specifically targeting JAK2, it serves as a crucial tool for probing signal transduction in cellular and in vivo models, facilitating the development of novel targeted cancer therapeutics. The rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane moiety is a key feature that enhances binding affinity and selectivity within the kinase's ATP-binding pocket. For Research Use Only.

Properties

IUPAC Name

2-indol-1-yl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(15-24-11-9-16-4-1-2-6-21(16)24)25-17-7-8-18(25)13-20(12-17)27-19-5-3-10-23-14-19/h1-6,9-11,14,17-18,20H,7-8,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEFUXQEBIQRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic molecule with significant potential in pharmacology, particularly in the treatment of various neurological and inflammatory conditions. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound features an indole moiety linked to a bicyclic structure, specifically an 8-azabicyclo[3.2.1]octane, which is known for its interaction with various neurotransmitter receptors. The presence of a pyridine group enhances its solubility and receptor binding affinity.

Molecular Formula: C19H22N2O2
Molecular Weight: 310.39 g/mol

Pharmacodynamics

Research indicates that this compound exhibits activity as a kappa-opioid receptor antagonist , which plays a crucial role in modulating pain and mood disorders. The kappa-opioid receptor system is implicated in the regulation of stress responses and analgesia.

Key Findings:

  • Kappa Opioid Receptor Antagonism: Studies have shown that modifications to the bicyclic structure can enhance selectivity for kappa receptors over mu receptors, potentially reducing side effects associated with traditional opioids .
  • Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, likely through its action on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is involved in the modulation of inflammatory responses .

Structure-Activity Relationships (SAR)

The biological activity of this compound has been explored through various SAR studies:

  • Modification of Side Chains: Alterations in the pyridine substituent have been shown to affect receptor affinity and selectivity. For instance, introducing different alkyl groups can enhance binding affinity to kappa receptors .
  • Indole Moiety Influence: The indole structure contributes significantly to the overall pharmacological profile, influencing both receptor binding and metabolic stability.

Study 1: Kappa Opioid Receptor Antagonism

A series of experiments evaluated the antagonistic effects on kappa opioid receptors using radiolabeled binding assays. The compound exhibited an IC50 value of 172 nM against kappa receptors, showcasing its potential as an analgesic agent with reduced addiction risk compared to traditional opioids .

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with this compound led to increased levels of anti-inflammatory cytokines such as IL-10, suggesting its utility in managing chronic inflammatory conditions . This effect was confirmed through Western blot analyses that measured phosphorylated STAT3 levels, indicating activation of anti-inflammatory pathways.

Data Summary

Activity Value/Effect
Kappa Opioid Receptor IC50172 nM
Mu/Kappa Ratio93
Delta/Kappa Ratio>174
IL-10 IncreaseSignificant

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Indole vs. Benzothiazole : The target compound’s indole group may favor CNS or serotonin receptor interactions, whereas Tropifexor’s benzothiazole-carboxylic acid moiety drives FXR agonism .
  • Pyridin-3-yloxy vs. Phenoxy: Pyridine-based substituents (target compound) enhance polarity and metabolic stability compared to phenoxy groups (e.g., in 3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane derivatives) .

Pharmacological Diversity

  • The 8-azabicyclo[3.2.1]octane core demonstrates adaptability:
    • Metabolic Regulation : Tropifexor’s FXR agonism .
    • Antibacterial Activity : 4-Chlorophenyl derivatives .
    • Neuroactivity : Dichloropane (dopamine reuptake inhibition) and indole-containing compounds (serotonergic effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.